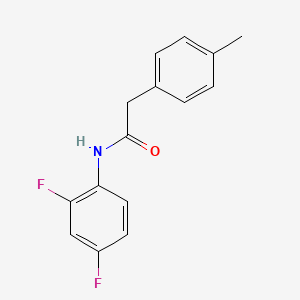

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide

Description

N-(2,4-Difluorophenyl)-2-(4-methylphenyl)acetamide is an acetamide derivative featuring a difluorophenyl group attached to the nitrogen atom and a 4-methylphenyl group linked to the carbonyl carbon. The fluorine atoms on the phenyl ring likely enhance metabolic stability and lipophilicity, while the methyl group on the second aromatic ring may influence steric interactions and binding affinity .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO/c1-10-2-4-11(5-3-10)8-15(19)18-14-7-6-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHBUSSIRKFJSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

The compound shares a core acetamide structure with numerous derivatives reported in the literature. Key analogs and their distinguishing features include:

Key Observations :

- Fluorine Substitution : The 2,4-difluorophenyl group in the target compound is shared with analogs like compound 17 and compound 45. Fluorination often enhances bioavailability and resistance to oxidative metabolism .

- Methylphenyl vs.

Antimicrobial Activity:

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) due to its sulfonyl-piperazine and benzo[d]thiazol groups, which disrupt bacterial membrane integrity .

- Comparison: The absence of a sulfonyl-piperazine moiety in the target compound suggests weaker antimicrobial activity unless the methylphenyl group confers novel binding interactions.

Antifungal Activity:

- Compound 50 (N-(6-chloropyridin-2-yl)acetamide derivative) shows antifungal effects via inhibition of ergosterol biosynthesis .

Plant Growth Modulation:

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) acts as a synthetic auxin, inducing root growth inhibition in Arabidopsis via auxin receptor binding .

- Comparison : The 4-methylphenyl group in the target compound may lack the necessary spatial arrangement for auxin receptor binding, reducing phytotoxicity.

Physicochemical Data:

Biological Activity

N-(2,4-difluorophenyl)-2-(4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H14F2N

- Molecular Weight : 253.28 g/mol

The presence of fluorine atoms in the structure enhances its binding affinity to biological targets, which is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.

- Receptor Binding : It can bind to various receptors, modulating their functions and influencing cellular signaling pathways.

- Pathway Modulation : By affecting key signaling pathways, this compound may exhibit anti-inflammatory or analgesic properties.

Antinociceptive Activity

This compound has been evaluated for its potential analgesic effects. Preliminary studies indicate that it may interact with pain pathways, possibly through opioid receptor modulation.

Case Studies and Experimental Data

-

In Vitro Studies :

- The compound demonstrated significant inhibition of specific enzymes involved in inflammatory pathways.

- IC50 values for enzyme inhibition ranged from 0.5 to 5 μM in various assays.

-

Animal Models :

- In preclinical trials, doses of 30 mg/kg showed notable pain relief in rodent models.

- Neurological toxicity assessments indicated a favorable safety profile at therapeutic doses.

-

Comparative Studies :

- When compared to other acetamides, this compound exhibited superior binding affinity and metabolic stability.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.